molecular formula C45H36F2N6O4 B8617825 N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

Cat. No.: B8617825
M. Wt: 762.8 g/mol
InChI Key: ANZOQESLMQXWKQ-UHFFFAOYSA-N
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Description

N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C45H36F2N6O4 and its molecular weight is 762.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C45H36F2N6O4

Molecular Weight

762.8 g/mol

IUPAC Name

N-[5-(3,5-difluorobenzoyl)-1-tritylindazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

InChI

InChI=1S/C45H36F2N6O4/c1-50-21-23-51(24-22-50)37-18-19-38(41(29-37)53(56)57)44(55)48-43-39-27-30(42(54)31-25-35(46)28-36(47)26-31)17-20-40(39)52(49-43)45(32-11-5-2-6-12-32,33-13-7-3-8-14-33)34-15-9-4-10-16-34/h2-20,25-29H,21-24H2,1H3,(H,48,49,55)

InChI Key

ANZOQESLMQXWKQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NN(C4=C3C=C(C=C4)C(=O)C5=CC(=CC(=C5)F)F)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid hydrochloride (1.5 g, 4.97 mmol) in dry tetrahydrofuran (80 mL) were added oxalyl chloride (1.4 mL, 19.9 mmol) and N,N-dimethylformamide (1-2 drops). The mixture was stirred at room temperature overnight and then evaporated to dryness. The resulting crude acyl chloride was taken-up with toluene and evaporated again then dissolved in dry tetrahydrofuran (180 mL). A solution of (3-amino-1-trityl-1H-indazol-5-yl)-(3,5-difluoro-phenyl)-methanone (1.83 g. 3.55 mmol) and N,N-diisopropylethylamine (2.5 mL, 14.22 mmol) in dry tetrahydrofuran (15 mL) was added to the reaction mixture. The mixture was stirred at room temperature overnight and then at 75° C. for 2 hours. The volatiles were evaporated and the residue taken up with dichloromethane and washed with brine. The organic phase was dried over sodium sulfate and evaporated to dryness. Purification of the crude by chromatography over silica gel (DCM/MeOH) afforded 2.51 g of the title compound as yellow powder (92% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

To a suspension of 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid hydrochloride (1.5 g, 4.97 mmol) in dry tetrahydrofuran (80 mL) were added oxalyl chloride (1.4 mL, 19.9 mmol) and N,N-dimethylformamide (1-2 drops). The mixture was stirred at room temperature overnight and then evaporated to dryness. The resulting crude acyl chloride was taken-up with toluene and evaporated again then dissolved in dry tetrahydrofuran (180 mL). A solution of (3-amino-1-trityl-1H-indazol-5-yl)-(3,5-difluoro-phenyl)-methanone (1.83 g. 3.55 mmol) and N,N-diisopropylethylamine (2.5 mL, 14.22 mmol) in dry tetrahydrofuran (15 mL) was added to the reaction mixture. The mixture was stirred at room temperature overnight and then at 75° C. for 2 hours. The volatiles were evaporated and the residue taken up with dichloromethane and washed with brine. The organic phase was dried over sodium sulfate and evaporated to dryness. Purification of the crude by chromatography over silica gel (DCM/MeOH) afforded 2.51 g of the title compound as as yellow powder (92% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
92%

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